molecular formula C9H9F4NO2S B2425613 1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide CAS No. 2322223-92-5

1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

Cat. No.: B2425613
CAS No.: 2322223-92-5
M. Wt: 271.23
InChI Key: GVSFYHHGNILPNN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is a chemical compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of organic molecules. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide can be compared to other fluorinated compounds, such as trifluoromethylpyridines and trifluoromethylbenzenes. These compounds share similar properties due to the presence of the trifluoromethyl group, but each has unique characteristics that make them suitable for different applications. For example, trifluoromethylpyridines are widely used in agrochemicals and pharmaceuticals, while trifluoromethylbenzenes are often used in materials science .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO2S/c10-8-4-2-1-3-7(8)5-17(15,16)14-6-9(11,12)13/h1-4,14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSFYHHGNILPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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